Di-sec-butoxyaluminoxytriethoxysilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-sec-butoxyaluminoxytriethoxysilane is a useful research compound. Its molecular formula is C14H33AlO6Si and its molecular weight is 352.47 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Di-sec-butoxyaluminoxytriethoxysilane primarily targets the formation of aluminum silicates . It acts as a sol-gel intermediate, facilitating the formation of these silicates .

Mode of Action

It is known to interact with its targets to facilitate the formation of aluminum silicates . This interaction and the resulting changes are crucial for its role as a sol-gel intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of aluminum silicates . The compound’s action can influence these pathways, leading to downstream effects that contribute to the formation of these silicates .

Pharmacokinetics

It is known that the compound is a liquid that hydrolyzes with water . These properties can impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the formation of aluminum silicates . As a sol-gel intermediate, the compound facilitates this process, leading to the production of these silicates .

科学研究应用

Sol-Gel Chemistry

Overview:

Di-sec-butoxyaluminoxytriethoxysilane is extensively used in sol-gel processes to synthesize aluminum silicate materials. The sol-gel method allows for the transformation of small molecules into a solid network, making it ideal for producing ceramics, glasses, and thin films.

Applications:

- Aluminum Silicate Production: It acts as a precursor for aluminum silicate networks, which are crucial in the development of advanced ceramic materials.

- Thin Film Coatings: Used to create protective coatings with enhanced mechanical and thermal properties.

Data Table: Sol-Gel Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Aluminum Silicates | Precursor for creating aluminum silicate gels | High thermal stability |

| Thin Film Coatings | Protective coatings | Improved durability and resistance |

Pharmaceutical Intermediates

Overview:

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various compounds. Its ability to facilitate complex chemical reactions makes it valuable in drug development.

Applications:

- Drug Synthesis: It aids in the production of active pharmaceutical ingredients (APIs).

- Formulation Enhancements: Enhances the solubility and bioavailability of certain drugs.

Case Study: Drug Development

A notable study demonstrated the use of this compound in synthesizing a specific anti-inflammatory drug. The compound improved the yield and purity of the final product compared to traditional methods.

Surface Treatment and Modification

Overview:

The compound is also employed in surface chemistry for modifying surfaces to enhance properties such as hydrophobicity or adhesion.

Applications:

- Hydrophobic Coatings: Used to create water-repellent surfaces on various materials.

- Adhesion Promoters: Improves bonding between different substrates in composite materials.

Data Table: Surface Treatment Applications

| Application Type | Description | Benefits |

|---|---|---|

| Hydrophobic Coatings | Creates water-repellent surfaces | Enhanced durability |

| Adhesion Promoters | Improves bonding between substrates | Increased structural integrity |

Material Science Research

Overview:

this compound plays a significant role in material science research, particularly in developing new composites and nanomaterials.

Applications:

- Nanocomposites: Used as a coupling agent to improve the dispersion of nanoparticles within polymer matrices.

- Advanced Materials Development: Facilitates the creation of materials with tailored properties for specific applications.

Case Study: Nanocomposite Development

Research involving this compound demonstrated its effectiveness as a coupling agent in polymer nanocomposites, leading to improved mechanical properties and thermal stability.

化学反应分析

Hydrolysis and Condensation Reactions

The core reactivity of di-sec-butoxyaluminoxytriethoxysilane revolves around hydrolysis and condensation, forming aluminum silicate networks .

Key Steps:

-

Hydrolysis : Alkoxy groups (-OR) react with water to generate silanol (Si-OH) and aluminol (Al-OH) intermediates:

s BuO 2Al O Si OEt 3+H2O→ s BuO 2Al OH+Si OEt 3 OH+ROH -

Condensation : Silanol and aluminol groups crosslink via Si-O-Al bond formation:

Si OH+Al OH→Si O Al+H2O

Factors Influencing Reactivity:

Structural Outcomes:

-

Macro-Mesoporous Networks : Spontaneous formation of interconnected macrochannels (1–10 μm) and mesopores (2–50 nm) during gelation .

-

High Tetrahedral Aluminum Content : Heat treatment (500°C) increases tetrahedral Al³⁺ incorporation, enhancing catalytic/adsorptive properties .

Table 1: Material Properties Post-Sol-Gel Synthesis

| Property | Value/Observation | Source |

|---|---|---|

| Si/Al Ratio | ≈1 (near-stoichiometric) | |

| Surface Area (BET) | 300–450 m²/g | |

| Pore Volume | 0.6–1.2 cm³/g |

Interaction with Hybrid Precursors

The compound’s reactivity extends to hybrid material synthesis, such as silica/alumina composites for optoelectronics :

Example: Encapsulation in Silica Matrices

-

Process : Hydrolysis with perhydropolysilazane (PHPS) under mild conditions yields moisture-resistant CsPbBr₃−SiO₂ composites .

-

Mechanism : PHPS-derived SiO₂ forms a dense matrix around perovskite nanocrystals, leveraging the aluminum-silicon precursor’s dual functionality .

Key Reaction:

PHPS+H2O s BuO 2Al O Si OEt 3SiO2+NH3

Degradation Under Ambient Conditions:

-

Hydrolysis Sensitivity : Rapid reaction with atmospheric moisture produces Al(OH)₃ and Si(OH)₄, leading to gelation .

-

Thermal Stability : Decomposes above 200°C, releasing sec-butanol and ethanol .

Handling Recommendations:

-

Storage under inert gas (e.g., N₂) at ambient temperatures .

-

Use of dry solvents (e.g., toluene) to delay premature gelation .

Catalysis and Photonics:

-

Photocatalysts : Gd³⁺-doped BiFeO₃ nanoparticles synthesized via sol-gel routes exhibit enhanced visible-light activity .

-

LED Phosphors : Encapsulation in SiO₂ matrices improves stability of perovskite nanocrystals for high-efficiency LEDs .

This compound’s versatility stems from its dual Al/Si reactivity, enabling tailored material architectures for catalysis, adsorption, and optoelectronics. Controlled hydrolysis-condensation kinetics and strategic precursor hybridization remain central to unlocking its full potential in next-generation materials.

属性

CAS 编号 |

68959-06-8 |

|---|---|

分子式 |

C14H33AlO6Si |

分子量 |

352.47 g/mol |

IUPAC 名称 |

aluminum;butan-2-olate;triethoxy(oxido)silane |

InChI |

InChI=1S/C6H15O4Si.2C4H9O.Al/c1-4-8-11(7,9-5-2)10-6-3;2*1-3-4(2)5;/h4-6H2,1-3H3;2*4H,3H2,1-2H3;/q3*-1;+3 |

InChI 键 |

MTHHTRVJDXYJHE-UHFFFAOYSA-N |

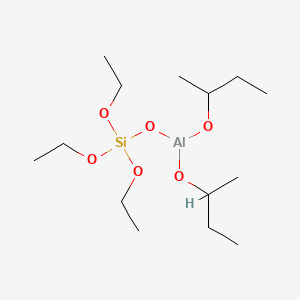

SMILES |

CCC(C)O[Al](OC(C)CC)O[Si](OCC)(OCC)OCC |

规范 SMILES |

CCC(C)[O-].CCC(C)[O-].CCO[Si]([O-])(OCC)OCC.[Al+3] |

Key on ui other cas no. |

68959-06-8 |

Pictograms |

Flammable; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。